molecular formula C4H5N3O2 B12885250 3-Aminoisoxazole-4-carboxamide

3-Aminoisoxazole-4-carboxamide

Cat. No.: B12885250
M. Wt: 127.10 g/mol
InChI Key: BZWHYMFUCGZICG-UHFFFAOYSA-N
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Description

3-Aminoisoxazole-4-carboxamide is a heterocyclic compound featuring an isoxazole ring with an amino group at the 3-position and a carboxamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoisoxazole-4-carboxamide typically involves the base-promoted nitrosation of N-substituted cyanoacetamides. The reaction of N-substituted cyanoacetamides with ethyl nitrite (EtONO) in the presence of an equimolar amount of sodium ethoxide (EtONa) affords the corresponding sodium salts of hydroxyimino derivatives. These derivatives are then transformed into 3-aminoisoxazole-4-carboxamides using known methods .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, ensuring high yields and purity while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 3-Aminoisoxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-Aminoisoxazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-aminoisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Aminoisoxazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C4H5N3O2

Molecular Weight

127.10 g/mol

IUPAC Name

3-amino-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C4H5N3O2/c5-3-2(4(6)8)1-9-7-3/h1H,(H2,5,7)(H2,6,8)

InChI Key

BZWHYMFUCGZICG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NO1)N)C(=O)N

Origin of Product

United States

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